![molecular formula C7H5N3O2 B045535 5-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 101083-92-5](/img/structure/B45535.png)

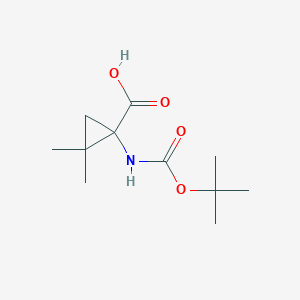

5-nitro-1H-pyrrolo[2,3-b]pyridine

概要

説明

5-nitro-1H-pyrrolo[2,3-b]pyridine (5-NP) is a heterocyclic aromatic compound that is found in a variety of biological and industrial applications. It has a unique chemical structure with a five-membered ring containing a nitro group and a pyridine ring. 5-NP is a versatile compound that has been used in a variety of scientific research applications, including biomedical research, chemical synthesis, and drug development.

科学的研究の応用

Synthesis of 5-oxopyrrolidine-3-carboxylic acids, contributing to the development of compounds with potential therapeutic applications (Smolyar et al., 2007).

Key compound in synthesizing 5- and 7-substituted thienopyridines, which have significance in medicinal chemistry (Klemm et al., 1985).

Catalyzes the rearrangement of 4-amino-5-nitro-6-phenylethynylpyrimidines into 6-phenyl-7-oxo-7H-pyrrolo[3,2-d]pyrimidine-5-oxides, useful in the synthesis of complex heterocyclic compounds (Čikotienė et al., 2007).

Facilitates the synthesis of 4-azaindoles with a sensitive group at C-7, adding to the diversity of small molecules in chemical research (Aiello et al., 1978).

Used as synthons for fused heterocycles, particularly in the synthesis of pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives (El-Nabi, 2004).

Serves in the synthesis of novel pyridine-annulated pyrrolidine nitroxides, indicating its potential in creating new molecules for scientific research (Jayawardena, 2020).

Involved in constructing 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbones, which have shown good antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

A potential antimalarial drug candidate, highlighting its significance in drug discovery and development (Klemm et al., 1970).

Facilitates the synthesis of 4-substituted 7-azaindole derivatives, showcasing its utility in creating diverse molecular structures (Figueroa‐Pérez et al., 2006).

Useful in the synthesis of various derivatives through nitration, nitrosation, bromination, iodination, and reaction with Mannich bases (Herbert & Wibberley, 1969).

将来の方向性

作用機序

Target of Action

The primary targets of 5-Nitro-1H-Pyrrolo[2,3-b]Pyridine are the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs play an essential role in various types of tumors . They consist of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain .

Mode of Action

Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling pathways . This compound derivatives have shown potent activities against FGFR1, 2, and 3 .

Biochemical Pathways

The activated FGFRs trigger several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways .

Pharmacokinetics

The compound’s storage temperature is between 2-8°c , which may suggest its stability under these conditions.

Result of Action

In vitro, this compound derivatives have been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . They also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

The compound’s storage temperature is between 2-8°c , which may suggest its stability under these conditions

生化学分析

Biochemical Properties

It is known that it plays a role in the synthesis of Cdc7 kinase inhibitors . Cdc7 is a cell division cycle protein with kinase activity that is critical for the G1 to S phase transition. By inhibiting Cdc7, the cell cycle can be arrested, which is a strategy used in cancer therapies .

Cellular Effects

Given its role in the synthesis of Cdc7 kinase inhibitors, it can be inferred that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to be involved in the synthesis of Cdc7 kinase inhibitors . These inhibitors work by binding to the ATP-binding pocket of Cdc7, preventing the phosphorylation of its substrates and thus inhibiting its activity .

特性

IUPAC Name |

5-nitro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-3-5-1-2-8-7(5)9-4-6/h1-4H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMIPMLIYKQQID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C=C21)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467950 | |

| Record name | 5-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

101083-92-5 | |

| Record name | 5-Nitro-7-azaindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

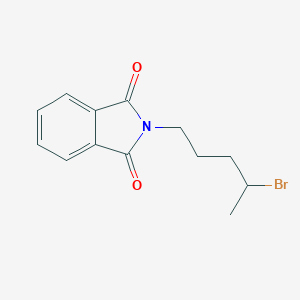

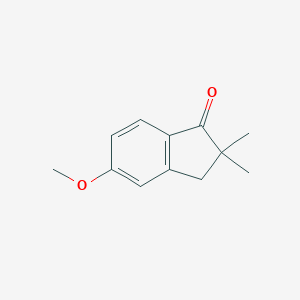

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

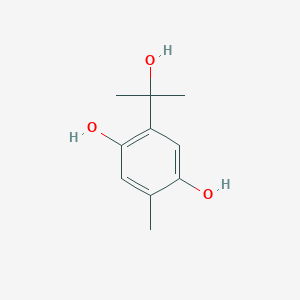

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-(Butan-2-yl)-2-(12-carboxydodecyl)-4,4-dimethyl-1,3-oxazolidin-3-yl]oxidanyl](/img/structure/B45490.png)

![[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl] dodecanoate](/img/structure/B45495.png)